3-Bromofuro[3,4-b]pyridine-5,7-dione
Description
Overview of Heterocyclic Dione (B5365651) Systems in Contemporary Chemical Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to organic chemistry. wikipedia.org A significant portion of pharmaceuticals, agrochemicals, and natural products feature heterocyclic cores. acs.orgnih.gov Within this broad class, heterocyclic dione systems are of immense importance. These motifs are prevalent in a wide array of biologically active molecules and serve as versatile building blocks in organic synthesis. Their presence is noted in natural and synthetic dyes, and they are crucial in the development of functional materials for applications in optoelectronics and biomedical imaging. researchgate.net The reactivity of the dione functionality allows for a diverse range of chemical transformations, making them attractive targets for synthetic chemists.
Structural Significance of Pyridine-Fused Furan-2,5-dione Motifs
The fusion of a pyridine (B92270) ring with a furan-2,5-dione creates the furo[3,4-b]pyridine-5,7-dione scaffold. This arrangement results in a unique electronic and structural landscape. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts specific electronic properties and potential for hydrogen bonding interactions. The furan-2,5-dione moiety, also known as a maleic anhydride (B1165640) derivative, is a potent electrophile and dienophile, rendering the scaffold reactive towards various nucleophiles and dienes. The planarity and rigidity of this fused system provide a well-defined three-dimensional structure, which is a crucial aspect in the design of molecules that interact with biological targets such as enzymes and receptors. Derivatives of pyridine-fused structures have been investigated for a range of biological activities, including antimicrobial and anticancer properties. nih.gov
The Strategic Role of Halogenation in Modulating the Reactivity and Bioactivity of Furo[3,4-b]pyridine-5,7-dione Scaffolds
Halogenation, the introduction of halogen atoms into a molecular structure, is a powerful strategy in medicinal chemistry and materials science to fine-tune the properties of a compound. researchgate.netbohrium.com The incorporation of a halogen, such as bromine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.netresearchgate.net In the context of the furo[3,4-b]pyridine-5,7-dione scaffold, the introduction of a bromine atom at the 3-position is expected to influence its electrophilic character and provide a handle for further synthetic modifications through cross-coupling reactions. nih.gov Halogenated compounds have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and antiproliferative effects. researchgate.net The presence of a halogen can enhance the transport of a molecule across cell membranes and influence its binding to protein cavities. researchgate.netnih.gov
Contextualizing 3-Bromofuro[3,4-b]pyridine-5,7-dione within Heterocyclic Chemistry Research
This compound, also known as 5-Bromo-2,3-pyridinedicarboxylic anhydride, is a specific derivative within the broader class of halogenated heterocyclic compounds. clearsynth.com It serves as a valuable chemical intermediate in the synthesis of more complex molecules. clearsynth.combldpharm.com The synthesis of this compound has been reported, for instance, through the treatment of 5-bromopyridine-2,3-dicarboxylic acid with acetic anhydride. chemicalbook.com Its chemical properties, defined by the fused heterocyclic dione system and the bromine substituent, make it a subject of interest for the development of novel compounds with potential applications in medicinal chemistry and other areas of chemical research.
Chemical and Physical Properties
Below is a table summarizing key properties of the parent compound, Furo[3,4-b]pyridine-5,7-dione, and its brominated analogue.
| Property | Furo[3,4-b]pyridine-5,7-dione | This compound |
| CAS Number | 699-98-9 echemi.com | 98278-78-5 clearsynth.com |
| Molecular Formula | C₇H₃NO₃ echemi.com | C₇H₂BrNO₃ clearsynth.com |
| Molecular Weight | 149.10 g/mol ncats.io | 228.00 g/mol clearsynth.com |
| Synonyms | 2,3-Pyridinedicarboxylic anhydride, Quinolinic acid anhydride nih.gov | 5-Bromo-2,3-pyridinedicarboxylic anhydride clearsynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromofuro[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrNO3/c8-3-1-4-5(9-2-3)7(11)12-6(4)10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIBWNJUQJRTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)OC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98278-78-5 | |
| Record name | 3-bromo-5H,7H-furo[3,4-b]pyridine-5,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromofuro 3,4 B Pyridine 5,7 Dione
Established Synthetic Routes to 3-Bromofuro[3,4-b]pyridine-5,7-dione
The most well-documented and efficient method for preparing this compound involves the dehydration of its corresponding dicarboxylic acid.
The principal and most direct synthesis of this compound is achieved through the intramolecular cyclodehydration of 5-Bromopyridine-2,3-dicarboxylic acid. This reaction is typically facilitated by a chemical dehydrating agent, with acetic anhydride (B1165640) being the most commonly employed reagent. The process involves heating a mixture of the dicarboxylic acid with an excess of acetic anhydride. This treatment converts the two carboxylic acid groups into a cyclic anhydride, effectively forming the furo[3,4-b]pyridine-5,7-dione ring system. A notable advantage of this method is its high efficiency, with reported yields reaching up to 94%.
The reaction proceeds as follows: A mixture of 5-bromopyridine-2,3-dicarboxylic acid and acetic anhydride is heated, typically at around 80°C, for a period of approximately 2 hours. After the reaction is complete, the excess acetic anhydride is removed under reduced pressure. The resulting solid residue is then triturated with a non-polar solvent like hexanes to afford the pure this compound as a pale yellow powder.
| Reactant | Reagent | Temperature | Time | Yield |
| 5-Bromopyridine-2,3-dicarboxylic Acid | Acetic Anhydride | 80°C | 2 h | 94% |
This interactive table summarizes the established reaction conditions for the synthesis of this compound.
The availability of the starting material, 5-Bromopyridine-2,3-dicarboxylic acid, is critical for the primary synthetic route. The synthesis of this precursor can be approached in two main ways: by constructing the pyridine (B92270) ring with the bromine atom already in place, or by halogenating a pre-existing pyridine-2,3-dicarboxylic acid derivative.
Industrial-scale manufacturing processes for pyridine-2,3-dicarboxylic acid compounds often utilize condensation reactions. For instance, α,β-unsaturated aldehyde or ketone compounds can be reacted with compounds containing an active methylene (B1212753) group and an amino group in the presence of ammonia (B1221849) to form the pyridine ring. googleapis.comgoogleapis.com To obtain the bromo-substituted precursor, one could start with a brominated building block.
Alternatively, direct halogenation of the pyridine ring can be employed. The electrophilic bromination of pyridine itself is challenging due to the electron-deficient nature of the ring, requiring harsh conditions such as high temperatures (over 300°C) to introduce a bromine atom, which typically directs to the 3- and 5-positions. researchgate.net A more targeted approach involves the late-stage bromination of the Furo[3,4-b]pyridine-5,7-dione core itself, potentially using reagents like N-bromosuccinimide (NBS) or copper(II) bromide (CuBr₂). This strategy offers flexibility but may require careful control to ensure regioselectivity at the desired 3-position.
Optimization of Reaction Conditions for this compound Formation
While the use of acetic anhydride at 80°C provides a high yield, the optimization of reaction conditions can lead to improved purity, reduced reaction times, and milder conditions. Key parameters for optimization in the anhydride formation step include the choice of dehydrating agent, reaction temperature, and time.
Dehydrating Agent: Acetic anhydride is effective, but other reagents like trifluoroacetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC) could potentially facilitate the reaction at lower temperatures. However, these alternatives often increase cost and complicate purification.
Temperature and Time: The reaction temperature is a critical factor. While 80°C for 2 hours is reported to be effective, a systematic study could determine the minimum temperature and time required for complete conversion. This would minimize potential side reactions and energy consumption. Microwave-assisted heating is another modern technique that could significantly reduce reaction times.
Catalysis: While the reaction is typically performed without a catalyst, the addition of an acid or base catalyst could potentially lower the activation energy and allow for milder reaction conditions.
Yield Enhancement and Process Scalability Considerations for this compound Production
With a reported yield of 94%, significant enhancement is challenging but can be approached through purification optimization. The low solubility of the product in common organic solvents can complicate crystallization, which is a common method for purification. Gradient elution column chromatography is a viable, albeit less scalable, alternative for achieving high purity.
For large-scale production, several factors must be considered:
Cost and Availability of Starting Materials: The economic viability of the process depends heavily on the cost of 5-Bromopyridine-2,3-dicarboxylic acid.
Reaction Vessel and Heat Transfer: The reaction is exothermic and requires a vessel capable of efficient heat dissipation to maintain a constant temperature and avoid runaway reactions.
Product Isolation: On a large scale, trituration and filtration need to be optimized for efficiency and to minimize product loss. The handling of solid materials and solvent recycling are also key considerations.
Safety: Acetic anhydride is corrosive and moisture-sensitive, requiring appropriate handling procedures and equipment in an industrial setting.
Alternative and Emerging Synthetic Approaches to this compound Scaffolds
While the cyclodehydration of the corresponding dicarboxylic acid is the most direct route, modern synthetic chemistry offers alternative strategies for constructing fused heterocyclic scaffolds like furo[3,4-b]pyridines. These methods often involve multicomponent or one-pot reactions, providing access to diverse derivatives.
One-Pot Reactions: A one-pot method has been developed for the preparation of related furo[3,4-b]pyridin-5(7H)-ones starting from 2-bromopyridine-3-carboxylic acid. researchgate.net This involves reaction with butyllithium (B86547) to form a dilithio intermediate, which then reacts with carbonyl compounds to build the fused furanone ring. researchgate.net Adapting this strategy could provide an alternative pathway to the dione (B5365651) scaffold.
Multicomponent Reactions (MCRs): MCRs are highly efficient for building complex molecular architectures. For instance, a one-pot cascade sequence involving an Ugi three-component reaction followed by an aza Diels-Alder cycloaddition has been used to construct the core of pyrrolo[3,4-b]pyridin-5-ones. nih.govmdpi.com Similar strategies, perhaps using different starting components, could be envisioned for the synthesis of the furo[3,4-b]pyridine scaffold.
Cascade Cyclizations: Cascade reactions involving the activation of C≡C triple bonds in alkynyl aldehydes have been used to synthesize halogen-functionalized pyrazolo[3,4-b]pyridines. nih.gov This demonstrates the potential for building the pyridine ring and introducing a halogen in a single, efficient process, which could be conceptually applied to the synthesis of the target molecule's core structure.
These emerging methodologies, while not yet reported for the specific synthesis of this compound, represent active areas of research that could lead to novel and more efficient synthetic routes in the future.
Reactivity and Derivatization Strategies of 3 Bromofuro 3,4 B Pyridine 5,7 Dione
Transformations Involving the Dione (B5365651) Functional Groups of 3-Bromofuro[3,4-b]pyridine-5,7-dione
The furo[3,4-b]pyridine-5,7-dione core contains a cyclic anhydride (B1165640), which is susceptible to nucleophilic attack. This reactivity is a key feature in the derivatization of the molecule, allowing for ring-opening and subsequent modifications.
Nucleophilic Additions and Subsequent Ring Modifications
The electrophilic nature of the carbonyl carbons in the dione ring system facilitates nucleophilic additions. Common nucleophiles such as water, alcohols, and amines can readily attack the anhydride, leading to the opening of the furan (B31954) ring. For instance, hydrolysis of the anhydride under aqueous acidic or basic conditions results in the formation of the corresponding 5-bromo-2,3-pyridinedicarboxylic acid. nih.gov Similarly, reaction with alcohols leads to the formation of mono-ester derivatives.
These initial ring-opened products serve as versatile intermediates for further structural modifications. The presence of both a carboxylic acid and an ester or amide group on the pyridine (B92270) backbone allows for a variety of subsequent chemical transformations, including but not limited to, amidation, esterification, and reduction, thereby enabling the synthesis of a wide range of pyridine derivatives.
Reactions Leading to Ring-Opening and Cyclization Products
The ring-opening of the dione moiety can be strategically coupled with intramolecular cyclization reactions to construct novel heterocyclic systems. By selecting nucleophiles with additional functional groups, a cascade of reactions can be initiated. For example, the reaction with bifunctional nucleophiles, such as amino alcohols or diamines, can lead to the formation of new fused-ring systems.
While specific examples for this compound are not extensively documented in publicly available literature, analogous transformations with similar heterocyclic anhydrides suggest the potential for constructing diverse polycyclic scaffolds. These reactions are often catalyzed by acids or bases and can proceed through a series of steps involving initial nucleophilic attack, ring-opening, and subsequent intramolecular condensation or cyclization. The nature of the nucleophile and the reaction conditions play a crucial role in directing the outcome of these transformations, offering a powerful tool for the synthesis of complex molecules.
Reactions at the Bromo-Substituted Pyridine Moiety of this compound
The bromine atom at the 3-position of the pyridine ring is a key handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions allow for the introduction of a wide range of substituents, significantly expanding the chemical space accessible from this starting material.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald, Suzuki, Stille, Kumada, Hiyama)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent on the pyridine ring of this compound makes it an excellent substrate for such transformations.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a wide variety of primary and secondary amines. This is a valuable method for synthesizing substituted aminopyridines. The potential for Buchwald-Hartwig amination on this scaffold has been noted. nih.gov
Suzuki-Miyaura Coupling: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds. The potential for Suzuki-Miyaura coupling with this compound has been recognized as a means to introduce aryl or heteroaryl groups. nih.gov
Stille Coupling: The Stille reaction utilizes organotin reagents as the coupling partners for the aryl bromide. It is a versatile method for forming C-C bonds and is tolerant of a wide range of functional groups.
Kumada Coupling: The Kumada coupling employs Grignard reagents to couple with the aryl bromide. This reaction is particularly useful for the formation of alkyl-aryl and aryl-aryl bonds.
Hiyama Coupling: The Hiyama coupling uses organosilicon compounds as the coupling partners. A key advantage of this reaction is the low toxicity of the silicon byproducts.
A specific example of a palladium-catalyzed cross-coupling reaction involving this compound is the Sonogashira coupling . This reaction has been used to couple this compound with terminal alkynes, such as 4,7-diethynyl-2,1,3-benzothiadiazole, to generate π-conjugated systems for applications in optoelectronic materials. The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₄, a copper(I) co-catalyst (CuI), and a base such as triethylamine (B128534) in a solvent like THF. nih.gov
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Sonogashira Coupling | 4,7-Diethynylbenzothiadiazole | Pd(PPh₃)₄, CuI, Et₃N | Ethynyl-linked furopyridinedione-benzothiadiazole conjugate | 59% | nih.gov |
Aromatic Nucleophilic Substitution Reactions with Various Nucleophiles
The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing dione group, makes the 3-bromo substituent susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a direct method for introducing a variety of functional groups at this position.
A documented example of this reactivity is the reaction of this compound with 2-ethyl-1-hexylamine. The reaction proceeds under reflux in acetic acid for 12 hours, where the amine acts as a nucleophile, displacing the bromide to form the corresponding N-(2-ethylhexyl)-3-aminofuro[3,4-b]pyridine-5,7-dione with a reported yield of 42% after purification. nih.gov This demonstrates the feasibility of using amine nucleophiles for the derivatization of this scaffold.
The scope of this reaction can likely be extended to other nucleophiles, including alkoxides (O-nucleophiles) and thiolates (S-nucleophiles), to generate a diverse range of substituted furo[3,4-b]pyridine-5,7-dione derivatives. The reaction conditions would need to be optimized for each class of nucleophile.
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| This compound + 2-Ethyl-1-hexylamine | AcOH, reflux, 12 h | N-(2-Ethylhexyl)-3-aminofuro[3,4-b]pyridine-5,7-dione | 42% | nih.gov |
Metal-Halogen Exchange and Subsequent Quenching Reactions
Metal-halogen exchange is a powerful synthetic tool for the preparation of organometallic reagents, which can then be reacted with a variety of electrophiles. The bromine atom in this compound can potentially undergo exchange with organolithium or Grignard reagents.
This process typically involves treating the bromo-substituted compound with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride) at low temperatures. The resulting lithiated or magnesiated pyridine species is a potent nucleophile and can be quenched with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new functional groups at the 3-position.
N-Derivatization and Alkylation Reactions of the Pyridine Nitrogen in this compound Derivatives
The pyridine nitrogen in derivatives of this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. This reactivity allows for N-derivatization and alkylation, leading to the formation of pyridinium (B92312) salts. Such modifications can significantly alter the molecule's physical, chemical, and biological properties.
While specific literature examples detailing the N-alkylation of this compound are not extensively documented, the general reactivity of pyridines provides a strong basis for predicting these transformations. The reaction typically involves the treatment of the pyridine derivative with an alkylating agent, such as an alkyl halide or a dialkyl sulfate.
A hypothetical reaction scheme for the N-alkylation of a generic this compound derivative is presented below:
Scheme 1: General N-Alkylation of a this compound Derivative
In this proposed reaction, the pyridine nitrogen attacks the electrophilic carbon of the alkyl halide (R-X), leading to the formation of a quaternary pyridinium salt. The reaction is typically carried out in an inert solvent, and the resulting pyridinium salt often precipitates from the reaction mixture.
The reactivity in these N-alkylation reactions is influenced by both electronic and steric factors. The electron-withdrawing nature of the fused dione ring and the bromine atom may slightly reduce the nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine. However, it is generally expected to be sufficiently reactive to undergo quaternization with common alkylating agents.
The following interactive data table summarizes potential N-alkylation reactions with various alkylating agents and the expected products.
| Alkylating Agent (R-X) | Expected Product | Potential Reaction Conditions |
| Methyl iodide (CH₃I) | N-Methyl-3-bromofuro[3,4-b]pyridinium-5,7-dione iodide | Acetonitrile, Room Temperature |
| Ethyl bromide (CH₃CH₂Br) | N-Ethyl-3-bromofuro[3,4-b]pyridinium-5,7-dione bromide | Dichloromethane, Reflux |
| Benzyl chloride (C₆H₅CH₂Cl) | N-Benzyl-3-bromofuro[3,4-b]pyridinium-5,7-dione chloride | Toluene, 80 °C |
Multi-component Reactions Incorporating this compound as a Building Block
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The structural features of this compound make it an attractive candidate for participation in such reactions, potentially serving as a key building block for the synthesis of diverse heterocyclic scaffolds.
While specific MCRs employing this compound are not extensively reported, its inherent reactivity suggests several plausible applications. The anhydride moiety can react with nucleophiles, and the pyridine ring can participate in various cycloaddition or condensation reactions.
One potential application is in the synthesis of novel fused heterocyclic systems. For instance, a three-component reaction involving an aldehyde, an amine, and this compound could lead to the formation of complex pyrrolo[3,4-b]pyridin-5-ones. In such a reaction, the anhydride ring of this compound could be opened by the amine, followed by condensation with the aldehyde and subsequent cyclization to form the pyrrolidinone ring.
The following interactive data table outlines a hypothetical multi-component reaction and the potential products that could be synthesized.
| Aldehyde | Amine | Potential Product |
| Benzaldehyde | Aniline | 2-Aryl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5,7-dione derivative |
| 4-Chlorobenzaldehyde | Benzylamine | 2-(4-Chlorophenyl)-6-benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5,7-dione derivative |
| Cyclohexanecarboxaldehyde | Methylamine | 2-Cyclohexyl-6-methyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5,7-dione derivative |
Furthermore, the dienophilic character of the pyridine ring in the furo[3,4-b]pyridine system could be exploited in Diels-Alder reactions, a powerful class of MCRs for the synthesis of six-membered rings. Reaction with a suitable diene could lead to the formation of complex polycyclic structures. The bromine substituent on the pyridine ring also provides a handle for further functionalization of the resulting products through cross-coupling reactions.
The exploration of this compound in multi-component reactions represents a promising avenue for the discovery of novel heterocyclic compounds with potential applications in various fields of chemistry.
Computational and Theoretical Investigations of 3 Bromofuro 3,4 B Pyridine 5,7 Dione and Its Derivatives
Molecular Docking and Binding Affinity Predictions for 3-Bromofuro[3,4-b]pyridine-5,7-dione Analogues
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to simulate the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. nih.gov This methodology allows for the estimation of binding affinity, which is crucial in assessing the potential of a compound as a therapeutic agent. nih.gov
For analogues of this compound, molecular docking studies would be instrumental in identifying potential biological targets and optimizing their interactions. The process involves preparing the three-dimensional structures of the ligands and the target receptor. The docking software then explores various possible binding modes of the ligand within the active site of the receptor, calculating a scoring function to estimate the binding affinity for each pose. nih.gov
The pyridine (B92270) ring, a common scaffold in medicinal chemistry, is known to interact with a variety of biological targets. nih.gov Docking studies on derivatives of this compound could explore their potential as inhibitors of enzymes like kinases, which are often implicated in cancer. For instance, the epidermal growth factor receptor (EGFR) is a common target for pyridine-containing inhibitors. The docking analysis would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the analogues and the amino acid residues in the active site.
Illustrative binding affinity predictions for a series of hypothetical this compound analogues targeting a protein kinase are presented in the table below. Such data would guide the synthesis of more potent derivatives by suggesting modifications that enhance binding.
Interactive Data Table: Predicted Binding Affinities of this compound Analogues
| Compound ID | R-Group Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -H | -7.5 | GLU762, LEU718 |
| 2 | -CH3 | -7.8 | LEU718, VAL726 |
| 3 | -OCH3 | -8.2 | GLU762, THR790 |
| 4 | -NH2 | -8.5 | ASP855, THR790 |
| 5 | -Cl | -7.9 | LEU718, ALA743 |
Note: This data is hypothetical and for illustrative purposes.
Quantum Chemical Calculations on Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules. acs.orgnih.gov These methods provide insights into molecular geometries, electronic properties, and reaction mechanisms. For this compound, DFT calculations can elucidate its intrinsic chemical behavior.
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. mdpi.com This information is invaluable for predicting how this compound and its derivatives will interact with other reagents, guiding synthetic strategies.
The table below presents a hypothetical set of calculated reactivity descriptors for this compound and its analogues. These values would be obtained from DFT calculations and used to compare the electronic properties of the different derivatives.
Interactive Data Table: Calculated Reactivity Descriptors for this compound Systems
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electrophilicity (ω) |
| Parent | -7.2 | -2.5 | 4.7 | 2.35 | 2.85 |
| Amino-Derivative | -6.8 | -2.1 | 4.7 | 2.35 | 2.54 |
| Nitro-Derivative | -7.8 | -3.2 | 4.6 | 2.30 | 3.51 |
Note: This data is hypothetical and for illustrative purposes.
Conformational Analysis and Energy Landscapes of this compound Systems
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.netnih.gov For a molecule like this compound, which has a rigid fused ring system, conformational flexibility will be limited. However, its derivatives with flexible side chains would require a thorough conformational analysis.
Computational methods can be used to explore the potential energy surface (PES) of a molecule, which represents its energy as a function of its geometry. longdom.org By identifying the low-energy conformations (local minima on the PES), chemists can understand which shapes the molecule is most likely to adopt. longdom.org This is crucial for molecular docking, as the bioactive conformation might not be the global minimum energy structure.
Techniques such as relaxed potential energy surface scans can be employed, where a specific dihedral angle is systematically varied, and the rest of the molecule's geometry is optimized at each step. uni-muenchen.deq-chem.com This allows for the mapping of the energy landscape associated with bond rotation and the identification of energy barriers between different conformers.
Prediction of Reaction Pathways and Mechanistic Insights for this compound Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. grnjournal.usnih.gov By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. smu.edu This provides a detailed understanding of how a transformation occurs, which can be difficult to obtain through experimental means alone. grnjournal.us
For this compound, computational methods could be used to investigate various potential transformations, such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the anhydride (B1165640) moiety. DFT calculations can locate the transition state structures and calculate the activation energies, which determine the reaction rates. researchgate.netrsc.org
For example, a study might compare the energy profiles for different proposed mechanisms of a particular reaction, allowing researchers to determine the most likely pathway. rsc.org This knowledge can be used to optimize reaction conditions to favor the desired product and minimize side reactions. The insights gained from such computational studies are invaluable for the rational design of synthetic routes to novel derivatives of this compound.
Lack of Publicly Available Research Precludes Detailed Article on this compound Derivatives as P2X3/P2X2/3 Receptor Antagonists
A comprehensive search of scientific literature and patent databases reveals a significant lack of publicly available information on the chemical compound this compound and its analogues concerning their role as P2X3 and P2X2/3 receptor antagonists. Consequently, it is not possible to construct a detailed, evidence-based article following the requested outline on their applications in pain management, respiratory disorders, genitourinary pathologies, cardiovascular disorders, or hypertension.
While the therapeutic targets and indications outlined in the query are highly relevant areas of research for P2X3 and P2X2/3 receptor antagonists, the specific chemical scaffold of furo[3,4-b]pyridine-5,7-dione is not well-documented in this context in accessible literature.
The investigation did identify a single relevant document: a Chinese patent (CN112584898B) titled "P2x3 receptor antagonist." The metadata associated with this patent links the parent chemical structure, furo[3,4-b]pyridine-5,7-dione, to the subject of P2X3 receptor antagonism. However, the detailed contents of this patent, which would presumably include specific chemical structures of the derivatives, their synthesis, and biological activity data, are not available in English-language databases. This critical gap prevents any substantive discussion or creation of data tables regarding the compound's medicinal chemistry applications as a P2X antagonist.
Further searches for published academic papers, clinical trial data, or detailed pharmacological studies on this compound or its close analogues yielded no results connecting them to the modulation of P2X3 or P2X2/3 receptors for the specified therapeutic areas. The existing research on P2X3 antagonists focuses on other chemical classes, such as diaminopyrimidines (e.g., gefapixant) and imidazo-pyridines.
Therefore, due to the absence of detailed research findings, the generation of a scientifically accurate and thorough article that adheres to the specific requirements of the provided outline cannot be fulfilled at this time.
Applications and Pharmacological Relevance of 3 Bromofuro 3,4 B Pyridine 5,7 Dione Derivatives
Medicinal Chemistry Applications of 3-Bromofuro[3,4-b]pyridine-5,7-dione Analogues
Development of Prodrug Strategies for this compound Derivatives
While specific prodrug strategies for this compound are not extensively detailed in current literature, the principles of prodrug design can be applied to its derivatives to overcome potential pharmacokinetic challenges. Prodrugs are inactive compounds that are converted into active drugs within the body through enzymatic or chemical reactions. This approach is often used to improve solubility, permeability, or to target specific tissues.
For derivatives of this compound, a common strategy would involve modification of the dione (B5365651) functionality. The anhydride (B1165640) ring could be opened to form a dicarboxylic acid, which then provides two points for modification. For instance, esterification could create more lipophilic prodrugs to enhance membrane permeability, or amide formation could be used to link the molecule to specific promoieties that improve aqueous solubility or target specific enzymes for activation. The ultimate goal of such strategies is to enhance the bioavailability and therapeutic efficacy of the parent active compound.
Antimicrobial and Anti-inflammatory Investigations on Related Furo[3,4-b]pyridine-5,7-dione Derivatives
The pyridine (B92270) ring is a common feature in many compounds exhibiting a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. nih.govnih.gov Research into related fused heterocyclic systems, such as furo-pyridines and pyrazolopyridines, has revealed promising candidates for new therapeutic agents. researchgate.netnih.gov
Studies on various pyridine derivatives have demonstrated significant antimicrobial activity against a range of pathogens. For instance, certain pyrazolo[3,4-b]pyridine derivatives have shown high antimicrobial activity against various microorganisms, with some compounds exhibiting potency comparable to standard drugs like Amphotericin B against specific fungal strains. nih.gov The antimicrobial efficacy is often attributed to the specific substitution patterns on the heterocyclic core.
In the realm of anti-inflammatory research, fused pyridine systems are also of interest. For example, thiazolo[4,5-b]pyridine (B1357651) derivatives have been synthesized and shown to possess considerable anti-inflammatory effects, with some compounds matching or exceeding the activity of the well-known non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. biointerfaceresearch.com The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX), which are key mediators of the inflammatory response. nih.gov While direct studies on this compound are limited, the established bioactivity of related scaffolds suggests that its derivatives could also possess valuable antimicrobial and anti-inflammatory properties. ontosight.ai
Table 1: Antimicrobial Activity of Selected Pyridine and Fused Pyridine Derivatives
| Compound Class | Microorganism | Activity/Potency | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine Derivatives | Fusarium oxysporum | MIC of 0.98 µg/mL (Comparable to Amphotericin B) | nih.gov |
| Imidazo[4,5-b]pyridine Derivatives | Bacillus cereus (Gram-positive) | More sensitive than Gram-negative bacteria | mdpi.com |
| Imidazo[4,5-b]pyridine Derivatives | Escherichia coli (Gram-negative) | More resistant | mdpi.com |
| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Nitro and dimethoxy substituted compounds were most active | nih.gov |
Materials Science Applications of this compound Derivatives
The unique electronic properties of fused pyridine systems make them attractive candidates for applications in materials science, particularly in the field of organic electronics.
Integration into Electron-Accepting π-Conjugated Systems for Organic Photovoltaics
In the design of materials for organic photovoltaics (OPVs), or solar cells, there is a significant focus on developing molecules with tunable electronic properties. Specifically, electron-accepting (n-type) materials are crucial components. While direct integration of this compound into OPVs is not widely reported, related heterocyclic systems like thiadiazolo[3,4-c]pyridine have been successfully used as strong electron-deficient cores in organic photosensitizers for dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net
The incorporation of such electron-deficient pyridine-based units helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. rsc.org This is a key parameter for creating efficient charge separation at the donor-acceptor interface in an organic solar cell. The bromine atom on the this compound core provides a convenient handle for further chemical modification, such as Suzuki or Stille cross-coupling reactions, which are powerful tools for building the extended π-conjugated systems necessary for efficient light absorption and charge transport in photovoltaic materials. mdpi.com
Exploration in Other Optoelectronic and Electronic Materials
Beyond photovoltaics, the structural and electronic characteristics of furo-pyridine derivatives suggest their potential use in other optoelectronic applications. The ability to form extended conjugated systems and the inherent polarity of the pyridine ring can be exploited in materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The precise control over molecular structure afforded by synthetic chemistry allows for the fine-tuning of properties such as emission color, charge carrier mobility, and stability, which are critical for the performance of these devices.
Role of this compound as an Intermediate in Agrochemical Synthesis
Halogenated pyridine derivatives are a cornerstone of the agrochemical industry, with many commercial herbicides, insecticides, and fungicides containing this structural motif. The bromine atom in this compound serves as a key reactive site, allowing for its use as an intermediate in the synthesis of more complex agrochemicals.
For example, novel herbicidal compounds containing a 2,3-dihydro nih.govchemsynthesis.comthiazolo[4,5-b]pyridine scaffold have been developed that show potent activity as acyl-ACP thioesterase inhibitors. beilstein-journals.org The synthesis of such compounds often involves building upon a pre-functionalized pyridine core. The anhydride moiety of this compound can be readily opened to provide carboxylic acid groups, which can then be converted into amides, esters, or other functional groups common in bioactive molecules. The bromine atom can be substituted or used in cross-coupling reactions to introduce diverse structural elements, a common strategy in the discovery of new agrochemicals.
Utility of this compound as a Versatile Building Block and Scaffold in Chemical Libraries
In modern drug discovery and materials science, the synthesis of chemical libraries containing a wide variety of related structures is a key strategy for identifying new lead compounds. This compound is an excellent scaffold for this purpose due to its multiple points of diversification.
The furo[3,2-b]pyridine (B1253681) core has been identified as a "privileged scaffold" for developing potent and selective kinase inhibitors. nih.gov Similarly, the furo[3,4-b]pyridine framework serves as a foundation for building diverse compound libraries. researchgate.netnih.govmdpi.com The reactive anhydride can be opened by a variety of nucleophiles (alcohols, amines, etc.) to introduce a first element of diversity. The resulting carboxylic acids can then be further modified. Simultaneously, the bromine atom on the pyridine ring allows for a second, independent vector of diversification through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This "diversity-oriented synthesis" approach enables the rapid generation of a large number of distinct molecules from a single, versatile starting material like this compound. rsc.org These libraries can then be screened for a wide range of biological activities or material properties.
Future Research Directions and Translational Perspectives
Development of Green Chemistry Approaches for 3-Bromofuro[3,4-b]pyridine-5,7-dione Synthesis
Traditional synthetic routes for complex heterocyclic compounds often rely on harsh reaction conditions, hazardous solvents, and multi-step processes that generate significant chemical waste. The future development of this compound and its derivatives necessitates the adoption of green chemistry principles to ensure environmental sustainability and economic viability. Research in this area should focus on minimizing energy consumption, utilizing renewable feedstocks, and reducing waste.
Several modern synthetic strategies, successfully applied to related heterocyclic systems, could be adapted for the synthesis of the this compound core. researchgate.net These include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.com
Multicomponent Reactions (MCRs): One-pot MCRs, such as the Ugi-Zhu reaction, allow for the assembly of complex molecules from three or more starting materials in a single step, which improves atom economy and operational efficiency. mdpi.com
Eco-friendly Solvents: Exploring the use of greener solvents like water, ionic liquids, or supercritical fluids can replace volatile and toxic organic solvents commonly used in organic synthesis. researchgate.net
Catalysis: The use of reusable solid-supported catalysts or biocatalysts can enhance reaction efficiency and simplify product purification, thereby minimizing waste.
| Green Chemistry Method | Principle | Potential Advantages for Synthesis | Reference for Related Compounds |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid and efficient heating. | Reduced reaction times, higher yields, improved purity. | mdpi.comnih.gov |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single synthetic operation. | High atom economy, reduced waste, simplified procedures. | mdpi.com |
| Use of Ionic Liquids | Employing non-volatile, thermally stable salts as solvents. | Low environmental impact, potential for catalyst recycling. | researchgate.net |
| Aqueous Media Synthesis | Utilizing water as the reaction solvent. | Environmentally benign, low cost, enhanced reactivity in some cases. | researchgate.net |
Structure-Activity Relationship Studies for Enhanced Bioactivity of this compound Analogues
Systematic Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, SAR investigations would involve the synthesis of a library of analogues with targeted modifications to the core scaffold. The goal is to identify the structural features that govern potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Key modifications for future SAR studies could include:
Modification at the 3-position: The bromine atom is an ideal site for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Replacing the bromine with various aryl, heteroaryl, alkyl, or alkynyl groups can profoundly influence biological activity by altering steric and electronic properties.
Substitution on the Pyridine (B92270) Ring: Introducing substituents on the available positions of the pyridine ring can modulate the molecule's polarity, solubility, and ability to form hydrogen bonds with biological targets.
Modification of the Dione (B5365651) Moiety: The carbonyl groups of the dione ring could be selectively reduced or converted to other functional groups to explore their role in target binding.
A review of related pyridine derivatives indicates that the presence of specific functional groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups, can enhance antiproliferative activity, whereas bulky groups or other halogens may decrease it. nih.govresearchgate.net
| Position of Modification | Proposed Substituents/Modifications | Rationale and Potential Impact | Reference for Related Compounds |
|---|---|---|---|
| 3-Position (Br replacement) | Aryl, heteroaryl, alkynyl, cyano groups | Explore steric and electronic effects on target binding; modulate lipophilicity. | nih.gov |
| Pyridine Ring | Small alkyl, alkoxy, amino, nitro groups | Fine-tune electronic properties, solubility, and hydrogen bonding capacity. | nih.govresearchgate.net |
| 5,7-Dione Moiety | Selective reduction to hydroxyl groups; conversion to imides. | Investigate the role of carbonyls as hydrogen bond acceptors. | mdpi.com |
Exploration of Novel Therapeutic Targets for this compound Derivatives
The furopyridine and related heterocyclic scaffolds are present in numerous biologically active molecules, suggesting a broad therapeutic potential for derivatives of this compound. mdpi.comresearchgate.net Future research should involve screening a library of its analogues against a wide range of biological targets to identify novel therapeutic applications.
Based on the activities of structurally similar compounds, promising areas for investigation include:
Anticancer Activity: Many pyridine-containing heterocycles exhibit potent cytotoxic effects against various cancer cell lines. mdpi.commdpi.com Potential targets include protein kinases (e.g., cyclin G-associated kinase (GAK), casein kinases), which are often dysregulated in cancer. nih.govresearchgate.net The antiproliferative potential of new derivatives should be evaluated against panels of human cancer cell lines.
Antiviral Activity: Isothiazolo[4,3-b]pyridines have been identified as potent inhibitors of cyclin G-associated kinase (GAK), a host kinase essential for the replication of viruses like dengue and hepatitis C. nih.gov This suggests that this compound derivatives could be explored as host-targeting antiviral agents.
Metabolic Diseases: Certain pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown potential as aldose reductase inhibitors or for reducing blood glucose levels, indicating possible applications in diabetes and its complications. mdpi.com
| Therapeutic Area | Potential Molecular Target(s) | Rationale Based on Related Scaffolds | Reference |
|---|---|---|---|
| Oncology | Protein Kinases (e.g., GAK, CK1), Topoisomerase | Furopyridine and pyrrolopyridine derivatives show potent antiproliferative activity. | mdpi.commdpi.comresearchgate.net |
| Virology | Host kinases (e.g., GAK) | Related isothiazolopyridines inhibit GAK, crucial for viral replication. | nih.gov |
| Metabolic Disorders | Aldose Reductase, GPR119 | Pyrrolopyridine-diones show antidiabetic properties. | mdpi.com |
| Neurodegenerative Diseases | Cdc-like kinases (CLKs) | Furo[3,2-b]pyridine (B1253681) derivatives have been identified as CLK inhibitors. | researchgate.net |
Advanced Material Design Incorporating this compound Scaffolds
Beyond its biomedical potential, the rigid, planar, and electron-deficient nature of the this compound scaffold makes it an attractive building block for advanced organic materials. The heteroaromatic system can facilitate π-π stacking and charge transport, which are desirable properties for organic electronics.
Future research in materials science could explore the following avenues:
Organic Electronics: By functionalizing the scaffold with electron-donating or electron-withdrawing groups via the bromine handle, it may be possible to tune the electronic properties to create novel organic semiconductors for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Fluorescent Probes: Modification of the core structure could lead to compounds with interesting photophysical properties, such as high quantum yields and large Stokes shifts. These could be developed into fluorescent sensors for detecting specific ions, molecules, or changes in the cellular environment.
Functional Polymers: The this compound unit can be incorporated into polymer backbones or as pendant groups to impart specific thermal, electronic, or optical properties to the resulting materials. The bromine atom allows for polymerization through cross-coupling reactions.
Interdisciplinary Collaborations in Chemical Biology and Advanced Materials Science
Realizing the diverse potential of this compound will require extensive interdisciplinary collaboration.
Synthetic and Medicinal Chemistry: Synthetic chemists are needed to develop efficient and green synthetic routes and to create libraries of analogues for biological screening.
Chemical Biology and Pharmacology: Biologists and pharmacologists will be essential for high-throughput screening, target identification, and elucidating the mechanisms of action for biologically active derivatives.
Materials Science and Physics: Collaboration with materials scientists and physicists will be crucial for designing and characterizing new materials, fabricating devices, and evaluating their performance in electronic or optical applications.
By fostering these collaborations, the scientific community can systematically explore the chemical space around the this compound scaffold, paving the way for groundbreaking discoveries in both medicine and materials science.
Q & A
Basic: What are the common synthetic routes for 3-Bromofuro[3,4-b]pyridine-5,7-dione, and how are intermediates validated?
Methodological Answer:
The synthesis typically starts with quinolinic acid, which undergoes cyclization using acetic anhydride and acetic acid to yield furo[3,4-b]pyridine-5,7-dione. Bromination at the 3-position is achieved via electrophilic substitution using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Intermediate validation involves ¹H/¹³C NMR to confirm bromine substitution and HPLC to assess purity (>98%). For example, analogous intermediates like 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione are validated using melting point analysis and IR spectroscopy to confirm carbonyl stretching vibrations .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
Crystallization using mixed solvents (e.g., toluene/ethyl acetate) is preferred for high-purity isolation. For chiral resolution of related compounds (e.g., cis-octahydropyrrolo derivatives), diastereomeric salt formation with resolving agents like (S)-mandelic acid or (R)-camphorsulfonic acid is employed, followed by recrystallization . Chromatography (silica gel, ethyl acetate/hexane) is used for non-polar impurities, with monitoring via TLC (Rf = 0.3–0.5) .
Intermediate: How can reaction conditions be optimized to improve yields in NaBH₄-mediated reductions of imide precursors?
Methodological Answer:
Key parameters include:
- Solvent choice : Toluene with acetic acid (AcOH) as a proton source improves hydride transfer efficiency, achieving 84.5% yield vs. 76.6% with NaBH₄/I₂ .
- Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., over-reduction).
- Stoichiometry : A 1.2:1 molar ratio of NaBH₄ to substrate balances reactivity and cost.
Post-reduction, quenching with AcOH and extraction with dichloromethane ensures product stability .
Advanced: What strategies resolve stereochemical challenges in pyrrolo[3,4-b]pyridine derivatives?
Methodological Answer:
For racemic mixtures (e.g., 6-benzyl-pyrrolo derivatives), enantioselective crystallization using chiral auxiliaries like D(-)-tartaric acid in solvent systems (toluene/acetone/water) separates diastereomers. Alternatively, chiral HPLC with cellulose-based columns resolves enantiomers. Kinetic resolution via enzymatic catalysis (e.g., lipases) is also explored for scalable processes .
Advanced: How does substituent position (e.g., 3-bromo vs. 6-methoxy) influence biological activity in furopyridine analogs?
Methodological Answer:
Substituents at the 3-position (e.g., bromine) enhance electrophilic reactivity, enabling cross-coupling reactions for derivatization. For bioactivity, 6-position substituents (e.g., methyl acetate in DPP-IV inhibitors) improve target binding via hydrogen bonding. Computational docking studies (e.g., AutoDock Vina) correlate 3-bromo substitution with increased hydrophobic interactions in enzyme pockets, while electron-withdrawing groups at C5/C7 modulate redox properties .
Data Contradiction: How to interpret conflicting yields in nucleophilic substitution reactions (e.g., 46% vs. 72% with ethyl vs. methyl aminocrotonate)?
Methodological Answer:
Lower yields with ethyl aminocrotonate (46%) vs. methyl (72%) may stem from steric hindrance or solubility differences. Ethyl groups reduce nucleophile accessibility to the bromomaleimide electrophilic center. Solvent polarity adjustments (e.g., DMF → THF) or microwave-assisted heating (80°C, 30 min) can mitigate this. Kinetic studies (e.g., monitoring via ¹H NMR) reveal slower reaction rates for bulkier nucleophiles .
Structural Analysis: What crystallographic methods confirm the fused-ring system of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths (C-Br: ~1.89 Å) and dihedral angles between fused rings. For analogs like thieno[3,4-b]pyridine-5,7-dione, SC-XRD confirms planarity (deviation < 0.02 Å) and π-π stacking interactions. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures precision .
Biological Evaluation: What in vitro assays assess the bioactivity of this compound derivatives?
Methodological Answer:
- Enzyme inhibition : DPP-IV inhibition is measured via fluorogenic substrate (Gly-Pro-AMC) cleavage assays, with IC₅₀ values calculated using nonlinear regression.
- Antimicrobial activity : MIC determinations via broth microdilution (e.g., against S. aureus ATCC 25923).
Structural analogs (e.g., thieno[3,2-b]pyridine-5,7-dione) guide SAR studies, highlighting the importance of electron-deficient cores for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
